4-Hydroxycyclophosphamide is a compound belonging to the class of oxazaphosphorine compounds. It serves as the primary active metabolite of cyclophosphamide and mafosfamide, which are both prodrugs requiring metabolic activation by cytochrome P450 enzymes. The chemical formula for 4-hydroxycyclophosphamide is , with a molar mass of approximately 277.08 g/mol. Upon entering cells, it undergoes partial tautomerization to form aldophosphamide, which can then be further metabolized into cytotoxic agents such as phosphoramide mustard and acrolein, contributing to its therapeutic effects in cancer treatment .
The metabolic pathway of 4-hydroxycyclophosphamide involves several key reactions:
These reactions highlight the compound's role as an alkylating agent, essential for its function in chemotherapy.
The synthesis of 4-hydroxycyclophosphamide can be achieved through various methods:
These methods highlight both natural and synthetic pathways for producing this important compound.
4-Hydroxycyclophosphamide is primarily utilized in oncology as part of chemotherapy regimens for various cancers, including lymphomas and solid tumors. Its ability to alkylate DNA makes it effective in disrupting the proliferation of cancer cells. Additionally, it has been explored for use in immunosuppressive therapies due to its capacity to modulate immune responses .
Research on interaction studies involving 4-hydroxycyclophosphamide has shown that its efficacy can be influenced by various factors:
Such studies are crucial for optimizing treatment protocols and minimizing adverse effects.
Several compounds share structural or functional similarities with 4-hydroxycyclophosphamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclophosphamide | Prodrug | Requires metabolic activation; broader clinical use |
| Mafosfamide | Prodrug | Similar mechanism but different side effect profile |
| Ifosfamide | Nitrogen mustard | More selective for certain cancers; different metabolic pathway |
| Chlorambucil | Alkylating agent | Less potent than nitrogen mustards; primarily used in chronic lymphocytic leukemia |
4-Hydroxycyclophosphamide stands out due to its specific metabolic pathway and the unique balance between efficacy and safety that it offers compared to these similar compounds .
The molecular formula of 4-hydroxycyclophosphamide is C₇H₁₅Cl₂N₂O₃P, with a molecular weight of 277.08 g/mol and an exact mass of 276.019734 Da [1] [5]. The compound exhibits a density of 1.42 ± 0.1 g/cm³ and demonstrates a predicted boiling point of 387.1 ± 52.0°C at 760 mmHg [6]. The International Union of Pure and Applied Chemistry name for this compound is 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-ol [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₅Cl₂N₂O₃P | [1] |
| Molecular Weight (g/mol) | 277.08 | [1] |
| Exact Mass (Da) | 276.019734 | [1] |
| Density (g/cm³) | 1.42 ± 0.1 | [6] |
| Boiling Point (°C) | 387.1 ± 52.0 | [6] |
| pKa | 12.98 ± 0.20 | [6] |
| LogP | -0.84 | [26] |
| CAS Number | 40277-05-2 | [1] |
The compound demonstrates hydrophilic characteristics, evidenced by its negative partition coefficient (LogP = -0.84), indicating preferential distribution in aqueous phases rather than lipophilic environments [26]. This hydrophilic nature is further supported by the presence of two hydrogen bond donors and five hydrogen bond acceptors within the molecular structure [1].
4-Hydroxycyclophosphamide exhibits complex stereochemical properties due to the presence of chiral centers within its six-membered oxazaphosphorine ring system [7] [27]. The compound exists as stereoisomeric forms, primarily distinguished as cis and trans configurations based on the relative positioning of substituents around the ring structure [31].
The stereochemical analysis reveals that the 4-hydroxy group adopts an axial orientation relative to the ring in both stereoisomeric forms [27]. In the cis isomer, the phosphoryl oxygen atom is positioned axially to the ring, creating a cis relationship with the carbon-4 oxygen substituent [27]. Conversely, in the trans isomer, the phosphoryl oxygen assumes an equatorial position, establishing a trans relationship with the carbon-4 oxygen [27].
Research investigations utilizing single-crystal X-ray diffraction have provided detailed structural insights into related compounds, demonstrating that both stereoisomeric forms maintain the axial positioning of the 4-hydroxy group [27]. The molecular configuration significantly influences the compound's chemical reactivity and biological activity, with distinct kinetic behaviors observed between the cis and trans forms [7] [31].
4-Hydroxycyclophosphamide demonstrates a dynamic tautomeric equilibrium with its ring-opened form, aldophosphamide, representing one of the most significant aspects of its chemical behavior [10] [11]. This equilibrium plays a crucial role in the compound's biological activity and pharmacological properties [12] [13].
Under physiological conditions at pH 7.4 and 25°C, the compound establishes a pseudoequilibrium mixture consisting of multiple tautomeric forms [31]. The equilibrium composition includes cis-4-hydroxycyclophosphamide, trans-4-hydroxycyclophosphamide, aldophosphamide, and aldophosphamide hydrate in approximate ratios of 57:30:4:9, respectively [31] [36].
| Tautomeric Form | Percentage at Equilibrium | Relative Stability (kcal/mol) | Ring-opening Rate |
|---|---|---|---|
| cis-4-Hydroxycyclophosphamide | 48-57% | 0 (most stable) | Slowest |
| trans-4-Hydroxycyclophosphamide | 30-33% | +0.4 | ~4× faster than cis |
| Aldophosphamide | 4-5% | +0.7 | N/A (open form) |
| Aldophosphamide hydrate | 9-14% | +0.4 | N/A (hydrated form) |
The ring-opening reaction that converts the cyclic form to aldophosphamide is subject to general-acid catalysis, while the equilibration process remains independent of buffer structure and pH within physiological ranges [7] [10]. Nuclear magnetic resonance spectroscopy studies have confirmed this tautomeric interconversion, with characteristic signals appearing at 9.76 δ for the aldehydic proton and 2.88 δ for the α-carbonyl protons of aldophosphamide [10].
The kinetic analysis reveals that trans-4-hydroxycyclophosphamide undergoes ring opening approximately four times faster than the cis isomer [7]. Additionally, cyclization of aldophosphamide favors the trans isomer by a factor of approximately three over the cis isomer [7]. Free energy differences of 0.4, 0.4, and 0.7 kcal/mol at 25°C have been determined between the cis, trans, hydrate, and aldehyde forms, respectively, with the cis form being the most thermodynamically stable [31].
The stability profile of 4-hydroxycyclophosphamide under physiological conditions presents significant challenges for its handling and therapeutic application [18] [19] [22]. The compound demonstrates marked instability in aqueous solutions, with degradation rates that are highly dependent on temperature, pH, and the presence of various biological components [20] [23].
In vitro stability studies reveal that 4-hydroxycyclophosphamide exhibits a half-life of 5.2 minutes in plasma at pH 7.0 and 37°C [22]. This rapid degradation is attributed to both enzymatic and non-enzymatic processes occurring in biological fluids [22]. In vivo pharmacokinetic studies in Sprague-Dawley rats demonstrate a plasma half-life of 8.1 minutes following intravenous administration, with a total plasma clearance of 81.2 ml/min·kg [22].
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life in plasma (in vitro) | 5.2 minutes | pH 7.0, 37°C | [22] |
| Half-life in vivo (rats) | 8.1 minutes | IV administration | [22] |
| Apparent half-life (humans) | 8.6 ± 5.8 hours | Following cyclophosphamide | [18] |
| Ring-opening equilibrium time | 30-60 minutes | pH 7.4, 25°C | [31] |
Temperature sensitivity represents a critical factor in the compound's stability profile [23]. Aqueous solutions demonstrate acceptable stability for several hours at temperatures up to 25°C, but hydrolysis occurs rapidly at temperatures exceeding 30°C, with concurrent removal of chlorine substituents [23]. The stability is markedly improved under acidic conditions, with the compound remaining stable at approximately pH 5, where elimination reactions are minimized [7].
The presence of serum albumin significantly affects the stability and decomposition kinetics of 4-hydroxycyclophosphamide [17]. Albumin catalyzes the decomposition process, accelerating both ring-opening reactions and subsequent elimination pathways [17]. This protein-mediated catalysis represents an important deactivation mechanism in biological systems [17].
Research has demonstrated that glutathione can stabilize 4-hydroxycyclophosphamide by minimizing spontaneous breakdown to toxic metabolites [20]. The stabilization effect becomes progressively more pronounced with increasing glutathione concentrations, providing a protective mechanism against premature decomposition [20]. However, this stabilization represents a double-edged mechanism, as it can also reduce the compound's therapeutic efficacy by preventing the formation of active metabolites [20].